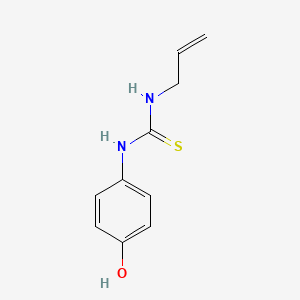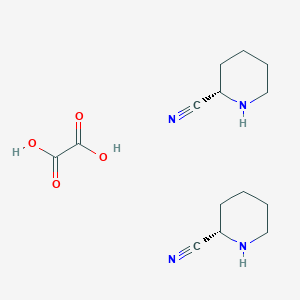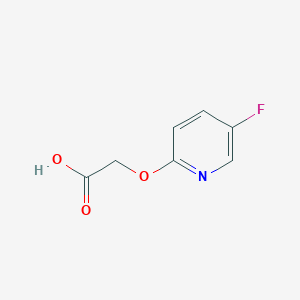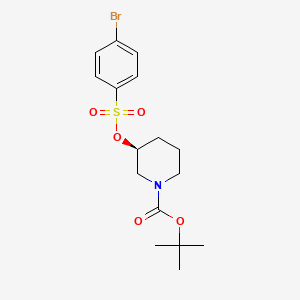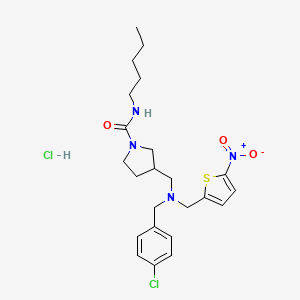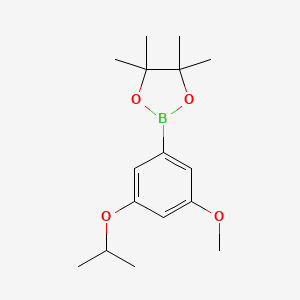
3-Isopropoxy-5-methoxyphenylboronic acid, pinacol ester
Overview
Description
“3-Isopropoxy-5-methoxyphenylboronic acid, pinacol ester” is a chemical compound with the CAS Number: 2096329-95-0 . It has a molecular weight of 292.18 and its IUPAC name is 2-(3-isopropoxy-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C16H25BO4 . The InChI code for this compound is 1S/C16H25BO4/c1-11(2)19-14-9-12(8-13(10-14)18-7)17-20-15(3,4)16(5,6)21-17/h8-11H,1-7H3 .Chemical Reactions Analysis
As mentioned earlier, boronic esters are often used in Suzuki–Miyaura coupling reactions . This reaction involves the coupling of an organoboron compound (like a boronic ester) with an organic halide in the presence of a palladium catalyst .Physical And Chemical Properties Analysis
The compound is stored at refrigerated temperatures . More specific physical and chemical properties like melting point, boiling point, etc., are not available in the search results.Scientific Research Applications
Catalyst-Transfer Polymerization
3-Isopropoxy-5-methoxyphenylboronic acid, pinacol ester plays a significant role in catalyst-transfer polymerization. For instance, it is used in the synthesis of hyperbranched polythiophene with a high degree of branching through the Suzuki–Miyaura coupling reaction. This process involves the use of phenyl boronic acid pinacol ester in combination with dibromothiophene units, leading to nearly defect-free hyperbranched polythiophene (Segawa, Higashihara, & Ueda, 2013).
Phosphorescence Properties
Arylboronic esters, including 3-Isopropoxy-5-methoxyphenylboronic acid, pinacol ester, exhibit phosphorescence in the solid state at room temperature. This is notable as phosphorescent organic molecules generally require heavy atoms or carbonyl groups for efficient generation of a triplet excited state. The phosphorescence properties of these esters are influenced more by solid-state molecular packing rather than the patterns and numbers of boron substituents on the aryl units (Shoji et al., 2017).
Catalyzed Allylic Arylation
This compound is also used in allylic arylation processes. For example, cinnamyloxyphenylboronic acid pinacol esters undergo hydrazone-palladium-catalyzed allylic arylation, leading to 1,3-diarylpropene derivatives with a phenolic hydroxyl group. This process demonstrates selective coupling reactions involving the π-allyl intermediate to the boron-substituted position of the leaving group (Watanabe et al., 2014).
Polymer Synthesis
The compound is instrumental in the synthesis of boronate-terminated π-conjugated polymers via alternating intramolecular and intermolecular catalyst-transfer Suzuki-Miyaura condensation polymerization. This method leads to high-molecular-weight polymers with boronic acid (ester) moieties at both ends, offering potential for further functionalization and application in material science (Nojima et al., 2016).
Hydrolysis Susceptibility
The susceptibility of phenylboronic pinacol esters, including 3-Isopropoxy-5-methoxyphenylboronic acid, pinacol ester, to hydrolysis at physiological pH is a key aspect of its chemical behavior. This characteristic is essential when considering these compounds for pharmacological purposes, as their stability in water is marginal (Achilli et al., 2013).
Safety and Hazards
Mechanism of Action
Target of Action
Boronic esters, including pinacol esters, are commonly used in suzuki–miyaura cross-coupling reactions . In these reactions, the boronic ester acts as a nucleophile, targeting electrophilic carbon atoms in organic compounds .
Mode of Action
In Suzuki–Miyaura cross-coupling reactions, the boronic ester undergoes transmetalation, a process where it transfers its organic group to a metal catalyst, typically palladium . This reaction forms a new carbon-carbon bond, allowing the synthesis of a wide range of organic compounds .
Biochemical Pathways
In general, suzuki–miyaura cross-coupling reactions can be used to synthesize complex organic molecules, including pharmaceuticals and polymers . The creation of these compounds can influence various biochemical pathways, depending on the specific structures and functions of the synthesized molecules.
Result of Action
As a reagent in suzuki–miyaura cross-coupling reactions, it contributes to the formation of new carbon-carbon bonds, enabling the synthesis of a wide variety of organic compounds .
Action Environment
The action of 3-Isopropoxy-5-methoxyphenylboronic acid, pinacol ester, like other boronic esters, can be influenced by various environmental factors. For instance, the stability of boronic esters can be affected by pH, with increased hydrolysis observed at physiological pH . Additionally, the efficiency of Suzuki–Miyaura cross-coupling reactions can be influenced by the presence of base and the nature of the solvent .
properties
IUPAC Name |
2-(3-methoxy-5-propan-2-yloxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25BO4/c1-11(2)19-14-9-12(8-13(10-14)18-7)17-20-15(3,4)16(5,6)21-17/h8-11H,1-7H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFTUUNAEKXIMST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)OC(C)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25BO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801135046 | |
| Record name | 1,3,2-Dioxaborolane, 2-[3-methoxy-5-(1-methylethoxy)phenyl]-4,4,5,5-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801135046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2096329-95-0 | |
| Record name | 1,3,2-Dioxaborolane, 2-[3-methoxy-5-(1-methylethoxy)phenyl]-4,4,5,5-tetramethyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2096329-95-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3,2-Dioxaborolane, 2-[3-methoxy-5-(1-methylethoxy)phenyl]-4,4,5,5-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801135046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



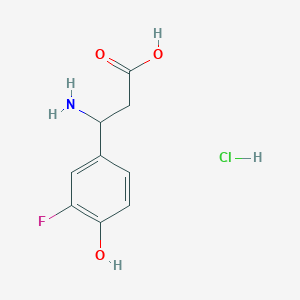
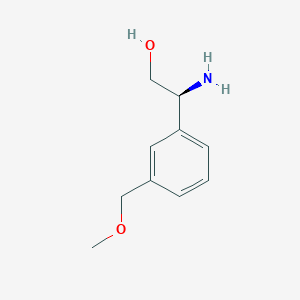

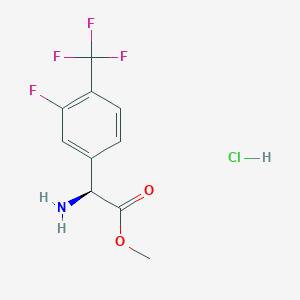
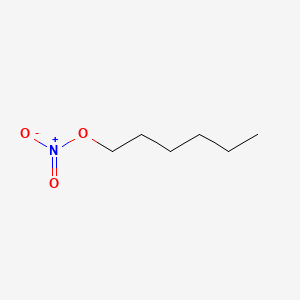
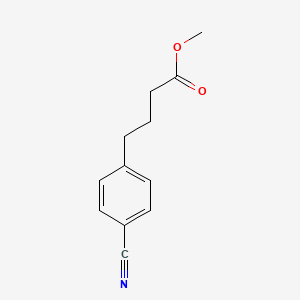
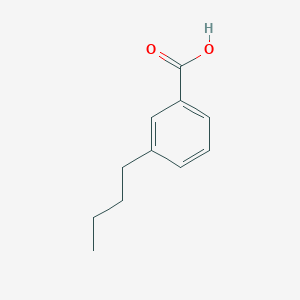

![5-[2-(Trimethylsilyl)ethynyl]thiophene-2-carbaldehyde](/img/structure/B3049448.png)
